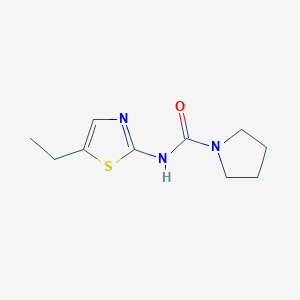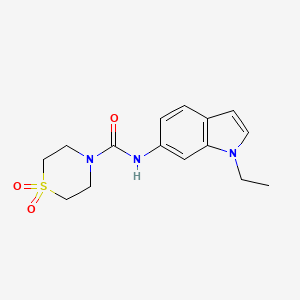
N-(3-fluoro-4-methylsulfanylphenyl)-4-(hydroxymethyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluoro-4-methylsulfanylphenyl)-4-(hydroxymethyl)piperidine-1-carboxamide, also known as FMSP, is a piperidine-based compound that has gained significant attention in the field of medicinal chemistry. FMSP has shown promising results in various scientific research studies due to its unique chemical structure and mechanism of action.
Wirkmechanismus
The mechanism of action of N-(3-fluoro-4-methylsulfanylphenyl)-4-(hydroxymethyl)piperidine-1-carboxamide involves the modulation of the mu-opioid receptor (MOR) and the nociceptin/orphanin FQ peptide (NOP) receptor. N-(3-fluoro-4-methylsulfanylphenyl)-4-(hydroxymethyl)piperidine-1-carboxamide acts as a partial agonist at the MOR and a full agonist at the NOP receptor, resulting in the activation of downstream signaling pathways that lead to the observed pharmacological effects.
Biochemical and Physiological Effects:
N-(3-fluoro-4-methylsulfanylphenyl)-4-(hydroxymethyl)piperidine-1-carboxamide has been shown to produce potent analgesic effects in various animal models of pain. It also exhibits anti-inflammatory activity by reducing the production of pro-inflammatory cytokines and chemokines. In addition, N-(3-fluoro-4-methylsulfanylphenyl)-4-(hydroxymethyl)piperidine-1-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-fluoro-4-methylsulfanylphenyl)-4-(hydroxymethyl)piperidine-1-carboxamide has several advantages for laboratory experiments, including its high potency and selectivity for MOR and NOP receptors, as well as its favorable pharmacokinetic properties. However, N-(3-fluoro-4-methylsulfanylphenyl)-4-(hydroxymethyl)piperidine-1-carboxamide is a relatively new compound, and further studies are needed to fully understand its limitations and potential adverse effects.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-fluoro-4-methylsulfanylphenyl)-4-(hydroxymethyl)piperidine-1-carboxamide. One area of interest is the development of N-(3-fluoro-4-methylsulfanylphenyl)-4-(hydroxymethyl)piperidine-1-carboxamide derivatives with improved pharmacological properties. Another potential direction is the investigation of N-(3-fluoro-4-methylsulfanylphenyl)-4-(hydroxymethyl)piperidine-1-carboxamide as a treatment for other conditions, such as anxiety and depression. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(3-fluoro-4-methylsulfanylphenyl)-4-(hydroxymethyl)piperidine-1-carboxamide and its potential for clinical use.
Synthesemethoden
The synthesis of N-(3-fluoro-4-methylsulfanylphenyl)-4-(hydroxymethyl)piperidine-1-carboxamide involves the reaction of 3-fluoro-4-methylsulfanylphenylacetic acid with 4-(hydroxymethyl)piperidine-1-carboxylic acid, followed by the addition of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the amide bond. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(3-fluoro-4-methylsulfanylphenyl)-4-(hydroxymethyl)piperidine-1-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent analgesic, anti-inflammatory, and antitumor activities in various in vitro and in vivo studies. N-(3-fluoro-4-methylsulfanylphenyl)-4-(hydroxymethyl)piperidine-1-carboxamide has also been investigated for its potential as a treatment for neuropathic pain and opioid addiction.
Eigenschaften
IUPAC Name |
N-(3-fluoro-4-methylsulfanylphenyl)-4-(hydroxymethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2S/c1-20-13-3-2-11(8-12(13)15)16-14(19)17-6-4-10(9-18)5-7-17/h2-3,8,10,18H,4-7,9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UROIPKRJHUZGBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)NC(=O)N2CCC(CC2)CO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluoro-4-methylsulfanylphenyl)-4-(hydroxymethyl)piperidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(cyclopropylmethoxy)-N-[2-methyl-1-(3-methylpyridin-2-yl)propyl]piperidine-1-carboxamide](/img/structure/B7586665.png)
![N-[1-(2-methylpropyl)pyrazol-4-yl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide](/img/structure/B7586667.png)
![N-[2-(6-methylpyridin-3-yl)ethyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7586673.png)


![N-methylspiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxamide](/img/structure/B7586699.png)


![3-[(Sulfamoylamino)methyl]-1-(2-thiophen-3-ylacetyl)piperidine](/img/structure/B7586724.png)
![1-[2-(3-Methoxyphenyl)acetyl]piperidine-3-sulfonamide](/img/structure/B7586728.png)
![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide](/img/structure/B7586730.png)
![(2S,3S)-3-methyl-2-[(2-pyridin-4-ylsulfanylacetyl)amino]pentanoic acid](/img/structure/B7586735.png)